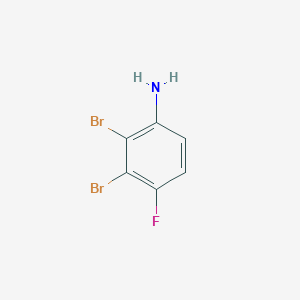

2,3-Dibromo-4-fluoroaniline

Description

Significance of Halogenated Anilines in Advanced Chemical Synthesis

Halogenated anilines are aromatic compounds that feature one or more halogen atoms and an amino group attached to a benzene (B151609) ring. These structures are of paramount importance in organic synthesis, serving as versatile intermediates for creating a wide array of more complex molecules. acs.orgnih.gov The presence of halogens (fluorine, chlorine, bromine, iodine) and the amino group on the aromatic ring provides multiple reactive sites. This allows for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and diazotization, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govallen.in

The amino group is a strong activating group, which increases the electron density on the benzene ring and makes it highly susceptible to electrophilic substitution reactions like halogenation and nitration. allen.in However, this high reactivity can sometimes lead to a mixture of products. beilstein-journals.org To achieve better control and selectivity, the amino group can be temporarily protected, for instance, through acetylation. allen.in

Aryl halides, a category that includes halogenated anilines, are critical starting materials for numerous metal-catalyzed cross-coupling reactions, which are powerful methods for building complex organic molecules from simpler precursors. beilstein-journals.org Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The development of efficient and selective methods for the halogenation of anilines is therefore an area of active research. beilstein-journals.org

Overview of the Unique Reactivity and Synthetic Utility of 2,3-Dibromo-4-fluoroaniline

This compound is a polyhalogenated aniline (B41778) with the chemical formula C₆H₄Br₂FN. sigmaaldrich.com Its structure, featuring two bromine atoms and a fluorine atom at specific positions on the aniline backbone, gives it a unique reactivity profile that makes it a valuable intermediate in organic synthesis. lookchem.com The presence and arrangement of the different halogen atoms allow for selective reactions, where one halogen can be targeted for a chemical transformation while the others remain intact.

The synthesis of related compounds often starts from 4-fluoroaniline (B128567), which is then subjected to bromination. chemicalbook.comgoogle.com Controlling the reaction conditions is crucial to achieve the desired substitution pattern, as the high reactivity of the aniline ring can lead to multiple bromination products. google.com For instance, the direct bromination of 4-fluoroaniline tends to yield 2,6-dibromo-4-fluoroaniline. google.com To obtain other isomers, a multi-step process involving protection of the amino group, followed by controlled bromination and deprotection, is often employed. google.com

The utility of this compound lies in its role as a building block for more complex molecules, particularly in the pharmaceutical industry. For example, it can be a precursor in the synthesis of certain biologically active compounds where the specific arrangement of the halogen atoms is crucial for the molecule's function.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₄Br₂FN |

| Molecular Weight | 268.91 g/mol |

| Appearance | Solid |

| Boiling Point | 221 °C (lit.) sigmaaldrich.com |

| Density | 1.67 g/mL at 25 °C (lit.) sigmaaldrich.com |

Scope and Academic Relevance of Research on Polyhalogenated Aromatic Amines

Polyhalogenated aromatic amines, a class to which this compound belongs, are a significant area of academic and industrial research. These compounds are often used as intermediates in the production of a wide range of products, including plastics, pharmaceuticals, and pesticides. researchgate.net The study of these amines is driven by the need to understand their chemical properties, develop efficient synthetic routes, and explore their potential applications.

Research in this area often focuses on developing new synthetic methods that are more efficient, selective, and environmentally friendly. beilstein-journals.org For example, recent studies have explored the use of mechanochemistry, such as grinding, as a greener alternative to traditional solvent-based reactions for the halogenation of anilines. beilstein-journals.org

Furthermore, the biological activity of many compounds derived from polyhalogenated aromatic amines makes them a subject of interest in medicinal chemistry. researchgate.net The specific halogenation pattern on the aromatic ring can significantly influence the biological properties of the final molecule. Therefore, having access to a diverse range of polyhalogenated anilines as building blocks is crucial for the discovery and development of new drugs. The ongoing research into the synthesis and reactivity of these compounds continues to expand the toolkit available to organic chemists for the construction of complex and valuable molecules. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCMQLMIGQGVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 4 Fluoroaniline and Its Precursors

Regioselective Bromination Strategies for Substituted Anilines

The amino group in aniline (B41778) is a powerful activating group that directs electrophiles to the ortho and para positions. ucalgary.camasterorganicchemistry.comyoutube.comyoutube.com Direct bromination of aniline is often difficult to control and typically results in the formation of 2,4,6-tribromoaniline. ucalgary.cayoutube.comquora.com To achieve selective monobromination or controlled dibromination, the reactivity of the amino group is commonly moderated by conversion to an amide, such as acetanilide (B955). ucalgary.caquora.com For a precursor like 4-fluoroaniline (B128567), the amino group directs bromination to the ortho-positions (2 and 6), while the fluorine atom also acts as an ortho-, para-director. masterorganicchemistry.com Achieving the 2,3-dibromo substitution pattern is non-trivial and may require multi-step strategies or specialized directing groups.

Electrophilic aromatic bromination is a foundational method for synthesizing bromoarenes. organic-chemistry.org The reaction involves an electron-rich aromatic ring attacking an electrophilic bromine source. For anilines, which are highly activated, this reaction is typically rapid. ucalgary.ca

Common reagents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent can significantly influence the regioselectivity of the bromination of substituted anilines. ucalgary.ca To prevent over-bromination and manage the high reactivity of the aniline ring, the amino group is often protected. ucalgary.caquora.com For instance, acetylation of aniline to form acetanilide moderates the activating effect, allowing for more controlled bromination, typically at the para position due to the steric bulk of the acetyl group. youtube.com Subsequent hydrolysis removes the protecting group to yield the bromoaniline. youtube.com

Table 1: Common Electrophilic Brominating Agents

| Reagent | Typical Conditions | Notes |

|---|---|---|

| **Molecular Bromine (Br₂) ** | Acetic acid or non-polar solvent like CS₂. youtube.com | Highly reactive with anilines, often leads to polysubstitution. ucalgary.cayoutube.com |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, or H₂SO₄ for deactivated rings. organic-chemistry.org | A solid, easier-to-handle source of electrophilic bromine. organic-chemistry.org |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid. | Effective for moderately deactivated arenes. organic-chemistry.org |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Mild conditions. | Used for regioselective bromination. organic-chemistry.org |

Catalytic Oxidative Bromination Techniques

Catalytic oxidative bromination presents an alternative to using hazardous molecular bromine. These methods generate an electrophilic bromine species in situ from a simple bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), using an oxidant. youtube.com This approach can enhance regioselectivity and is often performed under milder conditions.

A variety of oxidants can be employed, including hydrogen peroxide (H₂O₂), Oxone, and sodium persulfate (Na₂S₂O₈). organic-chemistry.org Copper salts, like CuSO₄·5H₂O, are frequently used as catalysts in these systems. rsc.org For example, a practical method for regioselective bromination of free anilines uses NaBr and Na₂S₂O₈ with a catalytic amount of copper sulfate. Vanadium pentoxide (V₂O₅) has also been shown to effectively promote the bromination of aromatic substrates with tetrabutylammonium (B224687) bromide and H₂O₂. organic-chemistry.org

Table 2: Examples of Catalytic Oxidative Bromination Systems

| Bromide Source | Oxidant | Catalyst / Promoter | Substrate Type |

|---|---|---|---|

| NaBr | Na₂S₂O₈ | CuSO₄·5H₂O | Free anilines |

| Ammonium Bromide | Oxone | None | Aromatic compounds organic-chemistry.org |

| Tetrabutylammonium bromide | H₂O₂ | V₂O₅ | Aromatic substrates organic-chemistry.org |

| Lithium Bromide | m-CPBA | Iodobenzene | Electron-rich aromatics organic-chemistry.org |

Directed Bromination Methods (e.g., via Tin Amides)

Directed metallation is a powerful strategy for achieving regiocontrol in aromatic substitution that might otherwise be difficult. In this approach, a functional group on the aromatic ring coordinates to a metal, which then directs an electrophile to an adjacent (ortho) position. While methods using directing groups like amides and nitriles are well-established for C-H functionalization, nih.govnih.gov the specific use of tin amides for directed bromination of anilines is a more specialized technique.

The general principle involves the formation of an intermediate, such as a stannyl (B1234572) amine, where the tin atom is bonded to the nitrogen of the aniline. This arrangement can pre-organize the substrate for a subsequent ortho-halogenation step. This strategy circumvents the inherent electronic directing effects of the substituents, allowing for the synthesis of specific isomers. Although detailed examples for aniline bromination via tin amides are not widespread in general literature, directed C-H functionalization using other metals like palladium to achieve meta-bromination of aniline derivatives has been reported, highlighting the power of directed strategies to overcome standard regioselectivity rules. nih.gov

Fluorination Routes in Aromatic Systems Relevant to Compound Synthesis

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals. For a compound like 2,3-Dibromo-4-fluoroaniline, the fluorine atom could be incorporated either by starting with a fluorinated precursor, such as 4-fluoroaniline, or by introducing it at a later stage onto a dibrominated aniline intermediate.

Nucleophilic aromatic substitution (SₙAr) is a primary method for forming carbon-fluorine bonds on an aromatic ring. This reaction involves the displacement of a suitable leaving group (such as a nitro group or a halogen) by a nucleophilic fluoride (B91410) source. The reaction is most efficient on aromatic rings that are activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Common fluoride sources for SₙAr reactions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as anhydrous tetralkylammonium fluorides. The choice of solvent is critical, with polar aprotic solvents such as DMSO, DMF, or sulfolane (B150427) being typical. High reaction temperatures are often required. For example, a precursor like 2,3-dibromo-4-chloro-1-nitrobenzene could potentially be converted to 2,3-dibromo-4-fluoro-1-nitrobenzene via an SₙAr reaction, with the nitrobenzene (B124822) being subsequently reduced to the target aniline.

Table 3: Common Nucleophilic Fluoride Sources

| Reagent | Common Name | Typical Use |

|---|---|---|

| KF | Potassium Fluoride | Widely used, often with a phase-transfer catalyst. |

| CsF | Cesium Fluoride | More reactive than KF, often used for less activated substrates. |

| TBAF | Tetrabutylammonium Fluoride | Soluble in organic solvents, available in anhydrous or hydrated forms. |

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination offers a complementary approach to nucleophilic methods. This strategy involves the reaction of an electron-rich aromatic nucleus with an electrophilic fluorine source, often described as containing an "F⁺" species. These reagents typically feature a fluorine atom attached to a highly electronegative atom, such as nitrogen or oxygen.

Reagents with a nitrogen-fluorine (N-F) bond are the most common and are generally more stable and safer to handle than older reagents like elemental fluorine. Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). These reagents can fluorinate a wide range of nucleophilic substrates, including activated aromatic and heteroaromatic compounds. In the context of synthesizing this compound, an electrophilic fluorination could theoretically be performed on a 2,3-dibromoaniline (B1631936) intermediate, although the deactivating effect of the two bromine atoms would need to be considered.

Table 4: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Class |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent (Cationic) |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent (Neutral) |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent (Neutral) |

Multi-Step Synthetic Sequences for this compound

The construction of this compound typically involves intricate multi-step pathways, commencing from simpler, commercially available aniline precursors. The key challenges lie in the precise introduction of two bromine atoms at the ortho and meta positions relative to the amino group, while also contending with the presence of a fluorine atom at the para position.

Strategies for ortho, meta, and para-Substituted Aniline Precursors

The synthesis of this compound logically starts from a precursor that already contains some of the required substituents. The choice of the initial precursor is critical and dictates the subsequent halogenation strategy. Common precursors include various fluoroanilines or bromo-fluoroanilines.

For instance, a plausible precursor is 4-fluoroaniline. The synthesis of related bromo-fluoroanilines often starts from such precursors. A common initial step is the bromination of a fluoroaniline. For example, 2-bromo-4-fluoroaniline (B89589) can be synthesized from 4-fluoroaniline using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF), achieving a high yield. chemicalbook.com Similarly, 4-bromo-2-fluoroaniline (B1266173) can be prepared from 2-fluoroaniline (B146934) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in DMF, which provides excellent yield and high selectivity for the 4-position. google.com

Another potential precursor is 3-fluoroaniline. The synthesis of 2-bromo-3-fluoroaniline (B56032) has been achieved through the reduction of 1-fluoro-2-bromo-3-nitrobenzene. chemicalbook.com This highlights a common strategy where the nitro group is used as a precursor to the amine functionality, often introduced before halogenation steps and then reduced in a later step.

The synthesis of these precursors demonstrates the common tactics employed in substituted aniline chemistry. The directing effects of the amino (or a protected amino) group and the existing halogens are exploited to install additional substituents at the desired positions.

Table 1: Synthesis of Substituted Aniline Precursors

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline | N-Bromosuccinimide, DMF | 2-Bromo-4-fluoroaniline | 95% | chemicalbook.com |

| 2-Fluoroaniline | 1,3-Dibromo-5,5-dimethylhydantoin, DMF | 4-Bromo-2-fluoroaniline | Nearly quantitative | google.com |

Sequential Halogenation and Functional Group Interconversions

To achieve the 2,3-dibromo substitution pattern on a 4-fluoroaniline core, a sequence of reactions involving protection, halogenation, and deprotection is typically necessary. The amino group is a strong activating group and directs ortho and para. Since the para position is already occupied by fluorine, direct bromination of 4-fluoroaniline would likely lead to 2-bromo-4-fluoroaniline and 2,6-dibromo-4-fluoroaniline. chemicalbook.commanchesterorganics.com

To control the regioselectivity and introduce a bromine atom at the 3-position (meta to the amine), the powerful activating effect of the amino group must be tempered. This is commonly achieved by converting the amine to an amide, such as an acetanilide, through a functional group interconversion. researchgate.net The acetyl group is less activating than the amino group and is bulky, which can help direct incoming electrophiles.

A potential synthetic route to this compound could therefore be:

Protection: Start with 4-fluoroaniline and protect the amino group via acetylation with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217). google.com

First Bromination: The first bromination of 4-fluoroacetanilide would be directed by the acetamido group and the fluorine atom. The acetamido group directs ortho, and the fluorine directs ortho and para. This would likely yield 2-bromo-4-fluoroacetanilide.

Second Bromination: Introduction of the second bromine at the 3-position is more challenging. It may require harsher bromination conditions or a different strategy, as this position is not strongly activated.

Deprotection: Finally, hydrolysis of the acetamido group under acidic or basic conditions would yield the target this compound.

This multi-step approach, which combines the protection of functional groups with sequential halogenation, is a cornerstone of synthesizing highly substituted aromatic compounds. researchgate.net Functional group interconversions, such as the reduction of a nitro group to an amine or the diazotization of an amine to be replaced by a halogen (Sandmeyer reaction), are also powerful tools in these synthetic sequences. chemicalbook.comchemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including substituted anilines. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Solvent-Free and Mechanochemical Methods

While specific solvent-free or mechanochemical methods for the synthesis of this compound are not widely reported, these techniques represent a significant area of green chemistry research. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, can often be performed without any solvent or with minimal amounts of liquid, thereby reducing volatile organic compound (VOC) emissions and simplifying purification.

The development of solvent-free bromination reactions is an active field. For the synthesis of related compounds, solid-state reactions or reactions using a minimal amount of a recyclable solvent could be envisioned. These methods can lead to higher throughput, lower environmental impact, and sometimes different selectivity compared to traditional solution-phase reactions.

Catalytic Systems for Enhanced Sustainability

The use of catalysts is a fundamental principle of green chemistry, as they can enable reactions to proceed with higher atom economy and under milder conditions. In the context of synthesizing this compound and its precursors, several catalytic approaches can enhance sustainability.

Catalytic Reduction: The reduction of a nitro group precursor is a key step in many aniline syntheses. The use of catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon is a common and relatively green method, using hydrogen as the reductant and producing water as the only byproduct. chemicalbook.com

Catalytic Bromination: While electrophilic bromination often uses stoichiometric amounts of bromine or N-bromo-reagents, catalytic systems are being developed. For example, the use of an oxidant in combination with a bromide source can create a catalytic cycle for bromination. A Chinese patent describes using an oxidizing agent like hydrogen peroxide with hydrobromic acid for the bromination of 4-fluoroacetanilide, which can be a greener alternative to using elemental bromine. google.com Another approach involves using cupric bromide (CuBr2) as both a bromine source and an oxidant, which can offer high selectivity and easier workup. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluoroaniline |

| N-Bromosuccinimide |

| N,N-Dimethylformamide |

| 2-Bromo-4-fluoroaniline |

| 2-Fluoroaniline |

| 1,3-Dibromo-5,5-dimethylhydantoin |

| 4-Bromo-2-fluoroaniline |

| 3-Fluoroaniline |

| 1-Fluoro-2-bromo-3-nitrobenzene |

| 2-Bromo-3-fluoroaniline |

| 2,6-Dibromo-4-fluoroaniline |

| 4-Bromo-2-chloroaniline |

| Acetic anhydride |

| 4-Fluoroacetanilide |

| 2-Bromo-4-fluoroacetanilide |

| Raney nickel |

| Palladium on carbon |

| Hydrogen peroxide |

| Hydrobromic acid |

Chemical Reactivity and Advanced Transformations of 2,3 Dibromo 4 Fluoroaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two carbon-bromine bonds at different positions on the aniline (B41778) ring makes 2,3-Dibromo-4-fluoroaniline a prime candidate for sequential and site-selective transition metal-catalyzed cross-coupling reactions. The electronic environment of each bromine atom is distinct, influenced by the ortho/para-directing amino group and the ortho/meta-directing fluoro group, suggesting that selective functionalization is theoretically achievable.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron reagents with organic halides. For this compound, the reaction would involve the palladium-catalyzed coupling of one or both bromine atoms with a boronic acid or ester.

Research Findings: While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available research, the expected reactivity can be inferred from established principles. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The reactivity of the two C-Br bonds in this compound would be influenced by:

Electronic Effects: The C3-Br bond is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing fluoro group. The C2-Br bond is also ortho to the amino group but is additionally ortho to the fluoro group, making its electronic environment more complex. Oxidative addition is typically favored at more electron-deficient sites, but the powerful directing effect of the ortho-amino group can also play a significant role.

Steric Effects: The C2 position is sterically more hindered than the C3 position due to the adjacent amino group and the C3-bromine atom. This steric hindrance could potentially direct the coupling reaction selectively to the C3 position, especially when using bulky phosphine (B1218219) ligands on the palladium catalyst.

An efficient Suzuki-Miyaura reaction on similar unprotected ortho-bromoanilines has been shown to provide good to excellent yields with a variety of substrates. The development of such methods for this compound would be of significant interest. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromoanilines Note: This table presents typical conditions for related compounds, as specific data for this compound is not available.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 |

| CataXCium A Pd G3 | None | K₃PO₄ | THF/H₂O | 60 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling amines with aryl halides. This reaction is fundamental for synthesizing complex aniline derivatives from this compound.

Research Findings: Specific research focused on the Buchwald-Hartwig amination of this compound is limited. However, the principles of C-N coupling are well-established. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The key challenge and opportunity lie in achieving site-selective amination at either the C2 or C3 position.

The directing effect of the aniline's own amino group can influence the reaction. It can act as a coordinating group that directs the catalyst to the ortho C-Br bond. However, the steric bulk at the C2 position might counteract this effect, potentially favoring amination at the C3 position. The choice of phosphine ligand is critical; bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are known to be highly effective for coupling aryl bromides, even with sterically hindered substrates.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Bromoarenes Note: This table presents typical conditions for related compounds, as specific data for this compound is not available.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 90-110 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 80-100 |

Sonogashira Coupling Strategies

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction would enable the introduction of alkynyl moieties onto the this compound scaffold.

Research Findings: There is a lack of specific literature on the Sonogashira coupling involving this compound. The reaction's success would depend on the relative reactivity of the C-Br bonds under Sonogashira conditions. Generally, the reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. The challenge in a dibromo-substrate is to control mono- versus di-alkynylation or to achieve selective alkynylation at a specific site.

The mechanism involves a palladium cycle and a copper cycle. The selectivity between the C2 and C3 positions would again be governed by the interplay of steric and electronic factors. It is plausible that the less hindered C3-Br bond would react preferentially. Copper-free Sonogashira protocols have also been developed and might offer different selectivity profiles.

Table 3: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides Note: This table presents typical conditions for related compounds, as specific data for this compound is not available.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF or DMF |

| Pd(OAc)₂ | None (Cu-free) | SPhos | Cs₂CO₃ | Dioxane |

| Pd(PPh₃)₄ | CuI | None | i-Pr₂NH | Toluene |

Site-Selective and Ortho-Selective Cross-Coupling Studies

Achieving site-selectivity in the cross-coupling of dihalogenated aromatic compounds is a significant area of synthetic research. For this compound, the goal would be to selectively functionalize either the C2 or C3 position.

Research Findings: While direct studies on this compound are scarce, research on other dihaloarenes provides valuable insights. Selectivity is often governed by the intrinsic reactivity differences of the C-X bonds and can be controlled by judicious choice of reaction conditions.

Catalyst/Ligand Control: Bulky ligands can impart selectivity by favoring reaction at the less sterically hindered position. In this case, coupling at C3 would likely be favored. Highly active catalysts that lower the activation energy for oxidative addition might reduce selectivity.

Directing Group Effects: The ortho-amino group can act as a directing group, potentially favoring functionalization at the C2 position through chelation assistance. Highly ortho-selective cross-couplings have been achieved using specialized catalyst systems that interact with a directing group.

Electronic Differentiation: The electronic character of the C2 and C3 positions is different. The C2 position is influenced by both the amino and fluoro groups, whereas C3 is primarily influenced by the adjacent amino and bromo substituents. This electronic non-equivalence can be exploited to achieve selective reactions.

The development of a truly site-selective method for either the C2 or C3 position of this compound would unlock its potential for creating highly complex and diverse molecular architectures.

Nucleophilic and Electrophilic Substitution Reactions

Halogen Displacement Reactions

In the context of aryl halides, halogen displacement typically refers to Nucleophilic Aromatic Substitution (SₙAr), where a nucleophile replaces a halogen atom on the aromatic ring.

Research Findings: The feasibility of an SₙAr reaction on this compound is low under typical conditions. SₙAr reactions require the aromatic ring to be significantly electron-deficient, usually achieved by the presence of one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

In this compound:

The ring is substituted with a powerful electron-donating amino group (-NH₂), which deactivates the ring towards nucleophilic attack.

While halogens are electron-withdrawing via induction, they are weak deactivators compared to groups like -NO₂.

The fluorine atom, often a good leaving group in SₙAr, is not positioned optimally relative to a strong activating group.

Therefore, displacing either the bromine or fluorine atoms via an SₙAr mechanism would likely require harsh reaction conditions and would probably not be competitive with the more facile transition metal-catalyzed cross-coupling pathways. The reactivity order in SₙAr is typically F > Cl > Br > I, the opposite of the trend in oxidative addition. However, without sufficient activation of the ring, this reaction is unlikely to be a primary synthetic route for modifying this compound.

Ring Functionalization through Electrophilic Attack

The reactivity of the benzene (B151609) ring in aniline and its derivatives is significantly influenced by the powerful electron-donating amino group (-NH2). This group increases the electron density at the ortho and para positions through resonance, making the aromatic ring highly susceptible to electrophilic attack. byjus.com Consequently, anilines readily undergo electrophilic substitution reactions, including halogenation, nitration, and sulfonation. byjus.com

In the case of this compound, the positions available for electrophilic substitution are C5 and C6. The directing effects of the substituents already present on the ring—two bromine atoms, a fluorine atom, and an amino group—will determine the regioselectivity of further substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The halogen atoms (bromine and fluorine) are deactivating yet ortho, para-directing.

Given the positions of the existing substituents in this compound, the C6 position is ortho to the amino group, and the C5 position is meta. Therefore, electrophilic attack is most likely to occur at the C6 position, driven by the strong activating and ortho-directing effect of the amino group. However, the steric hindrance from the adjacent bromine atom at C3 might influence the reaction rate and potentially lead to a mixture of products.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introducing additional halogen atoms onto the aromatic ring. byjus.com

Nitration: The introduction of a nitro group (-NO2). byjus.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H). byjus.com

Friedel-Crafts Reactions: While typically challenging for anilines due to the reaction of the amino group with the Lewis acid catalyst, these reactions can sometimes be achieved under specific conditions or with a protected amino group. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Position | Activating/Deactivating Groups Influencing Position | Predicted Outcome |

|---|---|---|

| C5 | Meta to -NH2, Ortho to -F, Meta to -Br (at C3), Para to -Br (at C2) | Less favored due to meta position relative to the strongly activating amino group. |

Functional Group Transformations of the Amine Moiety

Protection and Deprotection Strategies for the Amino Group

The high reactivity of the amino group often necessitates its protection to prevent unwanted side reactions during synthetic transformations elsewhere in the molecule. libretexts.org Protecting an amine involves converting it into a less reactive derivative, which can later be reverted to the original amine under specific conditions. organic-chemistry.org

Common strategies for protecting the amino group include:

Acylation: The amine is converted to an amide by reacting it with an acid chloride or anhydride (B1165640). libretexts.org A common example is the formation of an acetanilide (B955) by reacting the aniline with acetic anhydride. libretexts.org The resulting amide is significantly less nucleophilic and basic due to the electron-withdrawing nature of the carbonyl group. libretexts.org Deprotection is typically achieved by acid- or base-catalyzed hydrolysis. libretexts.org

Carbamate (B1207046) Formation: Reaction with reagents like benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) forms carbamates (e.g., Cbz or Boc protecting groups). These are widely used in peptide synthesis and other complex organic syntheses. libretexts.org The choice of carbamate allows for selective deprotection under different conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc). organic-chemistry.org

Table 2: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Protected Form | Deprotection Conditions |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Amide (Acetanilide) | Acid or base hydrolysis |

| Benzoyl (Bz) | Benzoyl chloride | Amide (Benzanilide) | Acid or base hydrolysis |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Carbamate | Hydrogenolysis, HBr/acetic acid |

Derivatization to Schiff Bases and Sulfonamides

Schiff Bases: Primary amines, such as this compound, react with aldehydes or ketones through a condensation reaction to form imines, commonly known as Schiff bases. jetir.orgnanobioletters.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. jetir.org The formation of the azomethine group (-C=N-) is characteristic of Schiff bases. nanobioletters.com These compounds are valuable intermediates in organic synthesis and have been investigated for various applications. jetir.org The synthesis is often carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. jetir.org

Sulfonamides: The amino group of this compound can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is analogous to acylation but with a sulfonyl group instead of an acyl group. The resulting sulfonamide is a stable derivative with distinct chemical properties.

C-H Activation and Functionalization Strategies

Directed C-H Bond Activation Methodologies

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov In many cases, these reactions rely on a directing group within the substrate to chelate to the metal catalyst and position it for selective C-H cleavage at a specific site, typically ortho to the directing group. nih.gov

For aniline derivatives, the amino group itself can act as a directing group. nih.gov However, more commonly, the amine is first converted into a more effective directing group, such as an amide or a pyridine-based moiety. nih.gov These bidentate directing groups can strongly coordinate to the metal center, facilitating the formation of a metallacycle intermediate that leads to regioselective C-H functionalization. beilstein-journals.org

For this compound, after appropriate derivatization of the amino group, a palladium or rhodium catalyst could potentially direct the functionalization of the C6-H bond, which is ortho to the directing group.

Table 3: Examples of Directing Groups Used in C-H Activation

| Directing Group | Typical Metal Catalyst | Position of C-H Activation |

|---|---|---|

| Pyridyl | Pd, Rh, Ru | Ortho |

| Amide | Pd, Rh, Cu | Ortho |

| Carboxylic Acid | Pd | Ortho |

Remote Functionalization Approaches

While ortho-C-H activation is well-established, the functionalization of more distant C-H bonds (meta and para) presents a greater challenge. acs.org Recent advancements have led to the development of strategies for remote C-H functionalization. rsc.orgnih.gov These methods often employ specifically designed templates or ligands that can bridge the distance between the coordinating atom and the target C-H bond.

For a substrate like this compound, achieving remote functionalization at the C5 position would require a specialized catalytic system. These systems often involve a U-shaped template that can direct the catalyst to the meta position. Palladium catalysis has been successfully used for the meta-C-H olefination of aniline derivatives using a nitrile-based template. rsc.org Copper-catalyzed systems have also been developed for the para-selective C-H functionalization of anilines. nih.gov

These advanced strategies open up new possibilities for the selective modification of the aromatic ring of this compound, allowing for the introduction of functional groups at positions that are not readily accessible through classical electrophilic substitution reactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Aniline |

| Benzene |

| Benzenesulfonic acid |

| Benzoyl chloride |

| Benzyl chloroformate |

| Di-tert-butyl dicarbonate |

| Nitrobenzene (B124822) |

Utility As a Synthetic Building Block for Complex Architectures

Precursor in the Synthesis of Poly-Substituted Aromatic and Heteroaromatic Systems

The unique substitution pattern of 2,3-Dibromo-4-fluoroaniline, featuring two bromine atoms and a fluorine atom on an aniline (B41778) ring, provides multiple reactive sites. This allows for its use in various cross-coupling and cyclization reactions to construct complex aromatic and heteroaromatic structures.

Fluorinated indoles are significant structural motifs in many biologically active compounds. researchgate.net The synthesis of these derivatives often involves metal-catalyzed processes. While direct examples of using this compound for indole synthesis are not prevalent in the provided search results, the synthesis of fluorinated indoles from corresponding fluoroanilines is a well-established strategy. For instance, methods like the Fischer, Bischler, and Sugasawa indole syntheses utilize fluorinated anilines as starting materials. diva-portal.org

One-pot, multicomponent reactions have also been developed to generate highly substituted indoles. For example, a four-component reaction starting from ortho-haloanilines can produce trisubstituted 3-iodoindoles, which are valuable for further functionalization through Suzuki couplings. beilstein-journals.org The presence of fluorine in the aniline precursor is crucial for producing fluorinated indole derivatives which have applications in drug discovery. researchgate.net

Pyrimidine and quinazoline derivatives are key components in many compounds with significant biological activity, including those targeting the epidermal growth factor receptor (EGFR). nih.gov The synthesis of these scaffolds can be achieved through various cyclization strategies. For instance, [4+2] cycloaddition reactions can be employed to form quinazoline structures. nih.gov Although a direct synthesis route starting from this compound is not explicitly detailed in the search results, substituted anilines are common precursors for building these heterocyclic systems. The amino group of the aniline can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form the pyrimidine or quinazoline ring. The bromo- and fluoro-substituents on the aniline ring would then be incorporated into the final heterocyclic product, allowing for the creation of diverse libraries of substituted pyrimidines and quinazolines for biological screening. nih.govrsc.org

The development of diverse aryl fluorinated compounds is a significant area of research in medicinal and materials chemistry. tcichemicals.comsemanticscholar.org this compound serves as a valuable starting material for creating such compounds due to the differential reactivity of its halogen substituents. The bromine atoms can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex poly-substituted aromatic systems while retaining the fluorine atom, which can enhance the biological and physical properties of the final molecule.

| Synthetic Strategy | Description | Potential Products |

| Cross-Coupling Reactions | Selective reaction at the bromo-positions to form new C-C or C-N bonds. | Biaryls, substituted anilines, N-aryl heterocycles |

| Cyclization Reactions | Use of the amino and bromo groups to form heterocyclic rings. | Benzimidazoles, quinolines, quinoxalines |

| Nucleophilic Aromatic Substitution | Displacement of the fluorine atom under specific conditions. | Di- and tri-substituted anilines |

Role in Medicinal Chemistry Intermediates (Synthetic Aspect Only)

The introduction of fluorine into drug candidates can significantly improve their metabolic stability, membrane permeability, and binding affinity. semanticscholar.orgnih.gov this compound is a precursor for intermediates used in the synthesis of active pharmaceutical ingredients (APIs). For example, it can be used to synthesize key fragments of antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC). nih.gov The synthetic routes to these drugs often involve the construction of complex heterocyclic systems where the substitution pattern of the starting aniline is critical.

The bromo- and fluoro-substituents on the aniline can be used to direct the regioselectivity of subsequent reactions, ensuring the correct placement of functional groups in the final drug molecule. The bromine atoms can be used as handles for late-stage functionalization, allowing for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.

Contributions to Materials Science Precursors (e.g., Polymers, Optoelectronic Materials)

Fluorinated organic compounds are of considerable interest in materials science due to their unique electronic and physical properties. researchgate.net The presence of fluorine can enhance thermal stability, oxidative stability, and tune the optoelectronic properties of organic materials. This compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers and organic electronic materials.

The bromine atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers. The fluorine atom can modulate the HOMO/LUMO energy levels of the resulting polymer, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Application in Radiopharmaceutical Precursor Synthesis (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). nih.gov The development of new ¹⁸F-labeled PET tracers is crucial for diagnosing and monitoring various diseases. radiologykey.comnih.gov

This compound can be a precursor for the synthesis of PET tracers. The non-radioactive fluorine atom can be replaced with ¹⁸F through nucleophilic aromatic substitution. The bromine atoms can be used to attach the aniline moiety to a larger molecular scaffold designed to target a specific biological process. The synthesis of these precursors requires multi-step procedures where the aniline derivative is modified to include a suitable leaving group for the radiofluorination step. nih.govradiologykey.com

| PET Tracer Component | Role of this compound |

| Targeting Moiety | The aniline can be part of a larger molecule that binds to a specific biological target. |

| Linker | The bromo-substituents can be used to attach the aniline to a linker, which connects the targeting moiety to the radiolabel. |

| ¹⁸F-Labeling Precursor | The aniline derivative can be modified to be a direct precursor for the introduction of ¹⁸F. |

Computational and Theoretical Investigations of 2,3 Dibromo 4 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model and predict the behavior of molecules with a high degree of accuracy. These methods allow for the detailed examination of electronic structure and the prediction of various chemical properties.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it an ideal choice for investigating the electronic structure of molecules like 2,3-Dibromo-4-fluoroaniline. DFT calculations can determine the optimized molecular geometry, electron density distribution, and other fundamental electronic properties.

A hypothetical DFT study would likely involve the selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure. The resulting calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group would collectively determine the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

This analysis helps in predicting how this compound might interact with other chemical species. A relatively high HOMO energy would suggest its susceptibility to electrophilic attack, while a low LUMO energy would indicate its potential to react with nucleophiles.

Molecular Electrostatic Potential (MESP) and Fukui Indices

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). For this compound, the MESP would likely show a negative potential around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of the local reactivity of a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the specific atoms that are most likely to act as electrophilic or nucleophilic centers.

Mechanistic Studies Through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products.

Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the most probable reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, computational modeling could be used to explore different possible mechanisms. This would involve calculating the energies of various intermediates and transition states to determine the most energetically favorable route.

Theoretical Basis for Regioselectivity and Stereoselectivity

In many chemical reactions, multiple products can be formed. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational modeling can provide a theoretical basis for understanding and predicting these selectivities.

In the case of this compound, the positions of the bromine, fluorine, and amino substituents on the aromatic ring will direct incoming reagents to specific positions. By calculating the activation energies for attack at different positions on the ring, it is possible to predict the regioselectivity of a given reaction. For instance, in an electrophilic substitution reaction, the directing effects of the existing substituents would be computationally modeled to determine the most likely site of substitution.

Supramolecular Interactions and Crystal Engineering

The solid-state architecture and macroscopic properties of molecular crystals are governed by the intricate network of non-covalent interactions. For this compound, the interplay between hydrogen bonding, halogen bonding, and π-π stacking is critical in directing its self-assembly and crystal packing. Computational studies on analogous systems provide significant insights into the specific interactions that likely dictate its supramolecular structure.

The primary amine (-NH₂) group in aniline (B41778) derivatives is a potent hydrogen bond donor, playing a central role in the formation of supramolecular structures. In substituted anilines, these hydrogen bonds are crucial for determining crystal packing and stability. numberanalytics.com The aromaticity and electronic properties of the aniline ring are influenced by the nature of these hydrogen-bonded complexes. nih.gov

In analogous systems like C-substituted nitroanilines, the amine group readily forms hydrogen bonds with nitro groups or other acceptors, leading to well-defined motifs such as chains and rings. researchgate.netresearchgate.net For instance, in 2,6-dibromo-4-nitroaniline (B165464), a close analogue, density functional theory (DFT) calculations have shown that N-H···O hydrogen bonds are significant contributors to the stability of the crystal lattice. nih.gov The interaction energies for these hydrogen bonds can be substantial, often dominating the supramolecular assembly. nih.gov

Table 1: Calculated Interaction Energies for Hydrogen and Halogen Bonds in 2,6-dibromo-4-nitroaniline (DBNA)

| Interacting Pair | Type of Interaction | Distance (Å) | Interaction Energy (kcal/mol) |

| N-H···O | Hydrogen Bond | 2.25 | -9.77 |

| N-H···O | Hydrogen Bond | 2.51 | -4.68 |

| C-H···O | Hydrogen Bond | 2.45 | -3.81 |

| Br···Br | Halogen Bond | 3.51 | -1.66 |

Data sourced from theoretical investigations on solid 2,6-dibromo-4-nitroaniline using DFT (M06-2X/6-311++G) calculations. nih.gov

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govresearchgate.netijres.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov In this compound, the two bromine atoms attached to the electron-deficient aromatic ring are expected to be potent halogen bond donors.

Theoretical investigations into 2,6-dibromo-4-nitroaniline (DBNA) reveal the presence of Br···Br interactions with a binding energy of -1.66 kcal/mol. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis indicates that these halogen bonds are stabilized primarily by dispersion forces, with electrostatics playing a lesser role. nih.gov The formation of halogen bonds can significantly influence the supramolecular assembly of coordination compounds and other organic molecules. rug.nl

The strength and geometry of halogen bonds can be finely tuned by modifying the substituents on the aromatic ring. nih.govmdpi.com Electron-withdrawing groups enhance the positive potential of the σ-hole, strengthening the interaction. rsc.org In the solid state, bromine atoms can interact with various nucleophiles, including other halogens, oxygen, or nitrogen atoms. These interactions, such as the C-Br···O or C-Br···N synthons, are crucial in crystal engineering for building robust supramolecular architectures. nih.govnih.gov The interplay between halogen bonding donors (the bromine atoms) and acceptors (such as the nitrogen of the amine group in an adjacent molecule) is a key factor in the solid-state packing of brominated anilines.

Table 2: Properties of Halogen Bonds

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Key Characteristics |

| R-Br | Lewis Base (e.g., N, O) | σ-hole interaction | Directional, strength tunable by substituents. nih.gov |

| R-I | Lewis Base (e.g., N, O) | σ-hole interaction | Generally stronger than bromine-based halogen bonds. nih.gov |

| R-Br | R-Br | Type II | Involves interaction between the positive σ-hole of one bromine and the negative equatorial region of another. nih.gov |

π-π stacking is a non-covalent interaction that occurs between aromatic rings. wikipedia.org These interactions, arising from a combination of electrostatic and dispersion forces, are fundamental to the structure of DNA, proteins, and supramolecular assemblies. libretexts.org In the context of this compound, the electron distribution in the aromatic ring is significantly polarized by the two bromine atoms and the fluorine atom, which influences its π-π stacking behavior.

The self-assembly of molecules in the solid state is often a cooperative process where multiple weak interactions work in concert. Research has shown that halogen bonding and π-π stacking can jointly control reactivity and crystal packing. nih.gov The π-π interactions can pre-organize molecules into a stacked arrangement, while halogen bonds provide directional control to align the molecules precisely. nih.govrsc.org

Theoretical studies on complexes between pyrazine (B50134) and fluoro-substituted iodobenzenes show that both halogen bonding and π-π stacking interactions coexist, and their relative strengths can be modulated by the degree of fluorination. nih.gov For less fluorinated systems, π-π stacking interactions were found to be stronger, whereas for more heavily fluorinated systems, halogen bonding dominated. nih.gov This suggests that for this compound, a delicate balance exists between these forces. The π-system can interact with another aromatic ring in a face-to-face (sandwich) or offset (slipped-parallel) conformation, with the latter often being energetically more favorable. rsc.org

Table 3: Comparison of Interaction Energies for Halogen Bonding vs. π-π Stacking

| Complex | Interaction Type | Interaction Energy (kcal/mol) |

| C₆H₅I - Pyrazine | Halogen Bonding | -3.56 |

| C₆H₅I - Pyrazine | π-π Stacking | -4.35 |

| C₆F₅I - Pyrazine | Halogen Bonding | -7.03 |

| C₆F₅I - Pyrazine | π-π Stacking | -3.32 |

Data sourced from M062x-D3/aug-cc-pVTZ level calculations on analogous iodobenzene-pyrazine complexes. nih.gov The trend illustrates how increasing electron withdrawal (via fluorination) strengthens halogen bonding relative to π-π stacking.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dibromo-4-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

The structure of this compound (C₆H₄Br₂FN) features a highly substituted benzene (B151609) ring. The specific arrangement of the two bromine atoms, one fluorine atom, and an amino group results in a unique and predictable NMR fingerprint.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons.

Aromatic Region: Two distinct signals are anticipated for the aromatic protons (H-5 and H-6). Due to spin-spin coupling with each other and with the fluorine atom at C-4, these signals would appear as complex multiplets, likely doublet of doublets. The proton at C-5 would couple to the adjacent H-6 and the fluorine at C-4. The proton at C-6 would couple to H-5. The electron-withdrawing nature of the halogen substituents would typically shift these protons downfield compared to aniline (B41778) itself.

Amine Protons: The amino group (-NH₂) protons would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the aromatic ring, as they are all in chemically non-equivalent environments.

The carbon atoms bonded to the electronegative bromine (C-2, C-3) and fluorine (C-4) atoms will have their chemical shifts significantly influenced. The C-F bond will result in a large coupling constant (JC-F), which is a characteristic feature.

The carbon atom attached to the amino group (C-1) would appear in a characteristic region for amino-substituted aromatic carbons.

The remaining two carbons (C-5 and C-6) will also show distinct signals, with their shifts influenced by the adjacent substituents.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is an essential tool for its characterization. nih.govbiophysics.org

A single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule.

This signal would be split into a multiplet due to coupling with the adjacent aromatic protons, primarily H-5. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov

The following table summarizes the predicted chemical shifts for this compound based on data from analogous halogenated anilines. rsc.orgrsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~ 6.5 - 7.5 | Doublet of Doublets | Aromatic protons (H-5, H-6) showing coupling to each other and to ¹⁹F. |

| ~ 3.5 - 4.5 | Broad Singlet | Amine (-NH₂) protons, shift is solvent-dependent. | |

| ¹³C | ~ 100 - 155 | Singlet / Doublet | Six distinct signals for the six aromatic carbons. C-4 will appear as a doublet with a large C-F coupling constant. |

| ¹⁹F | ~ -110 to -140 | Multiplet | Single resonance coupled with neighboring aromatic protons. Shift referenced to CFCl₃. |

2D NMR Experiments for Connectivity and Stereochemistry

While 1D NMR provides information about the types and electronic environments of nuclei, 2D NMR experiments are crucial for establishing the connectivity between them, confirming the substitution pattern on the aromatic ring. youtube.comsdsu.eduharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the relationship between the two adjacent aromatic protons. A cross-peak connecting the signals of H-5 and H-6 would definitively prove their spatial proximity (three-bond coupling), which is essential for assigning the correct signals in the ¹H spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond coupling). For this compound, an HSQC spectrum would show correlation peaks linking the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the entire molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu This would be invaluable for confirming the placement of the substituents. Expected key correlations include:

The amine protons showing a correlation to C-1 and C-2.

The H-5 proton showing correlations to C-1, C-3, and C-4.

The H-6 proton showing a correlation to C-2 and C-4. These long-range correlations provide the final pieces of the puzzle, connecting the protonated carbons to the non-protonated (quaternary) carbons and confirming the 2,3-dibromo-4-fluoro substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₆H₄Br₂FN), the molecular ion peak ([M]⁺) would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic triplet of peaks. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would have a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.

The calculated monoisotopic mass of this compound is approximately 268.87 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a mass measurement with very high accuracy.

Common fragmentation pathways for halogenated aromatic amines would likely involve the sequential loss of the bromine atoms and potentially the cleavage of the C-N bond.

Expected Mass Spectrometry Data:

| Ion | m/z (approximate) | Notes |

|---|---|---|

| [C₆H₄⁷⁹Br₂FN]⁺ | 269 | [M]⁺ peak |

| [C₆H₄⁷⁹Br⁸¹BrFN]⁺ | 271 | [M+2]⁺ peak, most abundant |

| [C₆H₄⁸¹Br₂FN]⁺ | 273 | [M+4]⁺ peak |

| [M-Br]⁺ | 190/192 | Loss of one bromine atom |

| [M-2Br]⁺ | 111 | Loss of both bromine atoms |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the amine and the substituted aromatic ring. chemicalbook.comnih.govnist.gov

N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretches.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the region of 1100-1250 cm⁻¹.

C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

Predicted IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1360 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no public crystal structure data for this compound is currently available, such a study would provide precise measurements of bond lengths, bond angles, and torsional angles.

An X-ray diffraction analysis would confirm:

The planarity of the benzene ring.

The precise bond lengths of the C-Br, C-F, C-N, and C-C bonds, offering insight into the electronic effects of the various substituents.

The bond angles within the ring and of the substituents relative to the ring.

The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the amine group of one molecule and the fluorine or bromine atoms of a neighboring molecule. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Emerging Research Frontiers and Future Directions

Development of Novel and Efficient Synthetic Routes

Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 2,3-Dibromo-4-fluoroaniline. Current trends in organic synthesis emphasize atom economy and the reduction of hazardous waste. One promising avenue is the adoption of "green" bromination systems that generate the brominating agent in situ, thus avoiding the use of highly corrosive and hazardous elemental bromine.

For instance, methods developed for structurally related compounds, such as the synthesis of 2,6-dibromo-4-trifluoromethoxyaniline using a sodium bromide-hydrogen peroxide system, could be adapted. This approach utilizes the oxidation of bromide ions to generate nascent bromine, which then reacts with the aniline (B41778) substrate. Similarly, the preparation of 2,6-dibromo-4-nitroaniline (B165464) has been successfully achieved using bromide-bromate salts in an aqueous acidic medium, a process that is solvent-free and allows for the recycling of the aqueous filtrate. The development of analogous protocols for this compound would represent a significant step forward, offering improved safety, reduced environmental impact, and suitability for industrial-scale production.

Exploration of Unprecedented Chemical Transformations

The distinct substitution pattern of this compound, particularly the adjacent C2 and C3 bromine atoms, opens up avenues for exploring novel chemical reactions. The vicinal dibromo motif is a functional group arrangement with untapped potential for unique cyclization, elimination, or metal-insertion reactions that are not possible with isomeric dibromoanilines.

Future research could focus on leveraging this feature to construct novel heterocyclic scaffolds. For example, reductive or coupling reactions could potentially lead to the formation of benzazete or other strained ring systems. Multicomponent reactions (MCRs), which have proven effective in generating molecular complexity in a single step, could also be explored. The development of an MCR involving this compound, an isatin (B1672199) derivative, and a third component could, for instance, lead to novel spirocyclic architectures with potential biological activity, similar to syntheses developed for other complex heterocyclic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into continuous flow chemistry and automated platforms represents a major frontier for process optimization and discovery. Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety for handling hazardous reagents, and improved scalability.

Adapting the synthesis of this compound to a flow reactor could lead to higher yields and purity while minimizing operator exposure to potent chemicals. Furthermore, coupling a flow synthesis module with automated purification and reaction screening platforms would enable the high-throughput generation of a library of derivatives. This automated approach would accelerate the exploration of its chemical space, for instance, by systematically performing various cross-coupling reactions at the bromine positions to rapidly generate analogues for structure-activity relationship (SAR) studies in drug discovery.

Advanced Catalyst Design for Selective Reactions Involving the Compound

A significant challenge and opportunity in the chemistry of this compound lie in achieving regioselective functionalization. The molecule possesses two electronically and sterically distinct bromine atoms at the C2 and C3 positions. The ability to selectively react at one position while leaving the other intact would be a powerful tool for synthetic chemists.

Future research will focus on the design of advanced catalyst systems, likely based on palladium or other transition metals, that can differentiate between these two C-Br bonds. This could involve the development of ligands that impart specific steric or electronic biases to the catalytic center. For example, bulky phosphine (B1218219) ligands such as RuPhos or XPhos, which have been successful in challenging cross-coupling reactions on other heterocyclic systems, could be a starting point for developing catalysts for the selective amination or Suzuki-Miyaura coupling of this compound. Achieving high selectivity would unlock its potential as a versatile scaffold, allowing for the stepwise and controlled introduction of different functional groups to build complex, highly substituted molecules.

Expanding the Scope of Applications in Complex Molecular Synthesis

The ultimate goal of fundamental research into this compound is to expand its application as a key building block in the synthesis of complex and high-value molecules. Its unique halogenation pattern could be instrumental in developing novel pharmaceuticals, agrochemicals, and materials.

Related halogenated anilines are crucial intermediates in important products, such as the fungicide thifluzamide, which is derived from 2,6-dibromo-4-(trifluoromethoxy)aniline. In medicinal chemistry, substituted pyrrolopyridines, which can be synthesized from halogenated precursors, have been investigated as kinase inhibitors. Future work will likely involve incorporating the 2,3-dibromo-4-fluoroanilino moiety into such molecular frameworks. The specific combination of fluorine and bromine atoms can be used to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity, potentially leading to the discovery of new drug candidates or agrochemicals with improved efficacy and safety profiles. The development of stereoselective methods to use aldehydes derived from such building blocks could further lead to stereochemically rich and complex structures.

Table of Emerging Research Directions

| Research Area | Key Objective | Potential Methodologies & Approaches |

|---|---|---|

| Novel Synthetic Routes | Develop safer, more efficient, and environmentally friendly syntheses. | In-situ bromine generation (e.g., NaBr/H₂O₂); Use of bromide-bromate salts in aqueous media. |

| Unprecedented Transformations | Explore unique reactivity of the vicinal dibromo group. | Selective cyclization reactions; Development of novel multicomponent reactions (MCRs). |

| Flow Chemistry & Automation | Improve safety, control, and scalability; enable high-throughput screening. | Continuous flow reactors for synthesis; Automated platforms for derivatization and purification. |

| Advanced Catalyst Design | Achieve regioselective functionalization of the C2 and C3 bromine atoms. | Development of palladium catalysts with specialized phosphine ligands (e.g., RuPhos, XPhos). |

| Complex Molecular Synthesis | Utilize as a building block for novel, high-value molecules. | Synthesis of analogues of known agrochemicals and pharmaceuticals; Fine-tuning molecular properties. |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-Dibromo-4-fluoroaniline, and how can reaction conditions be optimized?

- Methodological Answer : Substituted anilines like this compound are typically synthesized via sequential halogenation. For example, bromination of 4-fluoroaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 0–25°C) can achieve regioselective substitution. Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., FeCl₃ for electrophilic substitution). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the pure product. Reaction progress should be monitored using TLC and validated via melting point analysis and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 2,6-Dibromo-4-fluoroaniline ). Aromatic protons adjacent to electron-withdrawing groups (Br, F) resonate downfield (δ 7.0–8.5 ppm).

- IR : Confirm NH₂ stretching (~3400 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) should match the theoretical mass (C₆H₄Br₂FN: ~290.8 g/mol). Fragmentation patterns (e.g., loss of Br or F) validate substitution sites.

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for unambiguous structural confirmation. Challenges include:

- Crystal Growth : Slow evaporation of saturated solutions (e.g., ethanol/dichloromethane) to obtain diffraction-quality crystals.

- Refinement : Use software like SHELXL to model heavy atoms (Br, F). Anisotropic displacement parameters for halogens require careful handling to avoid overfitting.

- Disorder : Bromine atoms may exhibit positional disorder; partial occupancy models or restraints improve refinement. Compare bond lengths/angles to similar structures (e.g., 2,6-Dibromo-3-chloro-4-fluoroaniline ).